molecular formula C8H7IO3 B15331923 5-Hydroxy-2-iodo-4-methylbenzoic acid

5-Hydroxy-2-iodo-4-methylbenzoic acid

Cat. No.: B15331923
M. Wt: 278.04 g/mol
InChI Key: HKAYSSMYYDTIQN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-iodo-4-methylbenzoic acid typically involves the iodination of 5-Hydroxy-4-methylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-iodo-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-iodo-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-iodo-4-methylbenzoic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

5-hydroxy-2-iodo-4-methylbenzoic acid

InChI

InChI=1S/C8H7IO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

HKAYSSMYYDTIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)O)I

Origin of Product

United States

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